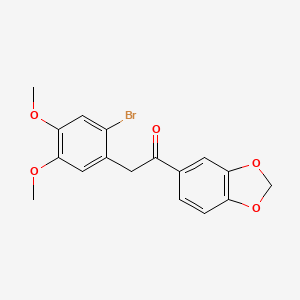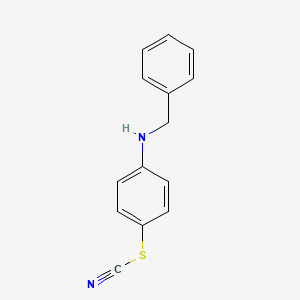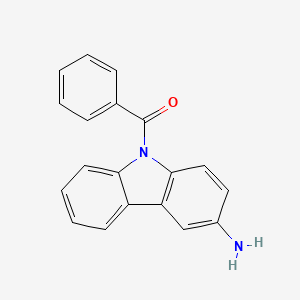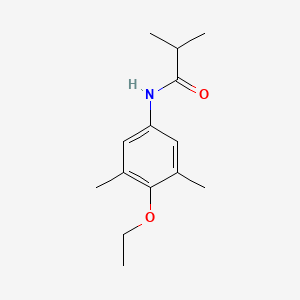![molecular formula C24H26N4O2 B14351597 N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide CAS No. 96234-78-5](/img/structure/B14351597.png)
N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide typically involves the reaction between tryptamine and a suitable butanediamide precursor. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the tryptamine and the butanediamide . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
While specific industrial production methods for N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce halogen or nitro groups onto the indole rings.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound’s indole moieties are known to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety but with a different linker and additional functional groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic moiety attached to the indole ring.
Uniqueness
N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide is unique due to its symmetrical structure with two indole moieties connected by a butanediamide linker. This structure allows for potential interactions with multiple biological targets simultaneously, enhancing its biological activity and making it a valuable compound for further research.
Propriétés
| 96234-78-5 | |
Formule moléculaire |
C24H26N4O2 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide |
InChI |
InChI=1S/C24H26N4O2/c29-23(25-13-11-17-15-27-21-7-3-1-5-19(17)21)9-10-24(30)26-14-12-18-16-28-22-8-4-2-6-20(18)22/h1-8,15-16,27-28H,9-14H2,(H,25,29)(H,26,30) |
Clé InChI |
DUSPZGXAJJHBIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/no-structure.png)
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)





